molecular formula C23H18I2N8O3 B11110961 6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11110961
M. Wt: 708.2 g/mol
InChI Key: IGSZIUAPWUQEJL-LGJNPRDNSA-N
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Description

3,5-Diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that features a combination of aromatic rings, iodine substituents, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

    Synthesis of 3,5-Diiodo-2-methoxybenzaldehyde: This can be achieved by iodination of 2-methoxybenzaldehyde using iodine and an oxidizing agent such as nitric acid.

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline and 4-nitroaniline under controlled conditions.

    Hydrazone Formation: The final step involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with the triazine derivative in the presence of a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3,5-diiodo-2-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group in the triazine moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: 3,5-Diiodo-2-methoxybenzoic acid.

    Reduction: 1-[4-Anilino-6-(4-aminoanilino)-1,3,5-triazin-2-yl]hydrazone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its triazine core is a common motif in many pharmaceuticals, and modifications can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers. Its unique combination of functional groups allows for versatile applications.

Mechanism of Action

The mechanism of action of 3,5-diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazine core can bind to various molecular targets, while the hydrazone linkage may facilitate interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-2-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.

    Hydrazones: Compounds with similar hydrazone linkages but different aromatic groups.

Uniqueness

The uniqueness of 3,5-diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of iodine substituents, methoxy group, and triazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H18I2N8O3

Molecular Weight

708.2 g/mol

IUPAC Name

2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H18I2N8O3/c1-36-20-14(11-15(24)12-19(20)25)13-26-32-23-30-21(27-16-5-3-2-4-6-16)29-22(31-23)28-17-7-9-18(10-8-17)33(34)35/h2-13H,1H3,(H3,27,28,29,30,31,32)/b26-13+

InChI Key

IGSZIUAPWUQEJL-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4

Origin of Product

United States

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